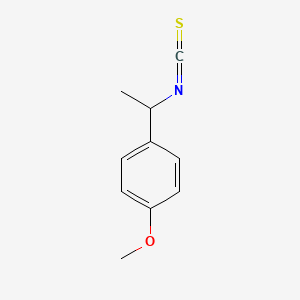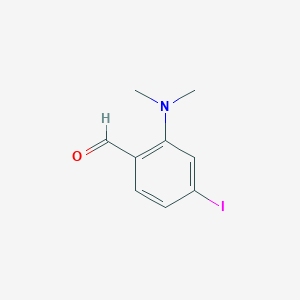
TBK1 control PROTAC(R)4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TBK1 control PROTAC®4 is a compound used as a negative control for TBK1 PROTAC®3i. It binds to TANK-binding kinase 1 (TBK1) with high affinity but does not significantly degrade TBK1. This compound is part of the PROTAC (Proteolysis Targeting Chimera) technology, which is a novel approach for targeted protein degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TBK1 control PROTAC®4 involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. The chemical name of TBK1 control PROTAC®4 is (2S,4S)-1-((S)-18-(4-((5-Bromo-4-((3-(N-methylcyclobutanecarboxamido)propyl)amino)pyrimidin-2-yl)amino)phenoxy)-2-(tert-butyl)-4-oxo-6,10,15-trioxa-3-azaoctadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide .
Industrial Production Methods
Industrial production methods for TBK1 control PROTAC®4 are not widely documented. the synthesis typically involves standard organic synthesis techniques, including protection and deprotection steps, coupling reactions, and purification processes to achieve high purity (≥98% by HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
TBK1 control PROTAC®4 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
TBK1 control PROTAC®4 is primarily used in scientific research as a negative control to study the effects of TBK1 PROTAC®3i. Its applications include:
Chemistry: Understanding the chemical properties and reactivity of PROTAC compounds.
Biology: Investigating the role of TBK1 in cellular processes and signaling pathways.
Medicine: Exploring potential therapeutic applications of PROTAC technology in targeting specific proteins for degradation.
Industry: Developing new PROTAC compounds for various applications, including drug discovery and development.
Mécanisme D'action
TBK1 control PROTAC®4 binds to TBK1 with high affinity but does not induce its degradation. This is in contrast to TBK1 PROTAC®3i, which recruits an E3 ubiquitin ligase to tag TBK1 for proteasomal degradation. The lack of degradation by TBK1 control PROTAC®4 makes it a valuable tool for distinguishing the specific effects of TBK1 degradation from other potential off-target effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
TBK1 PROTAC®3i: Actively degrades TBK1 by recruiting an E3 ubiquitin ligase.
BRD4 PROTAC: Targets bromodomain-containing protein 4 for degradation.
FAK PROTAC: Degrades focal adhesion kinase to suppress cancer metastasis.
Uniqueness
TBK1 control PROTAC®4 is unique in its role as a negative control, providing a baseline to compare the effects of active PROTAC compounds. Its high affinity binding without significant degradation allows researchers to isolate the specific impact of TBK1 degradation .
Propriétés
Formule moléculaire |
C53H74BrN9O9S |
|---|---|
Poids moléculaire |
1093.2 g/mol |
Nom IUPAC |
1-[2-[[2-[3-[4-[3-[4-[[5-bromo-4-[3-[cyclobutanecarbonyl(methyl)amino]propylamino]pyrimidin-2-yl]amino]phenoxy]propoxy]butoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C53H74BrN9O9S/c1-36-46(73-35-58-36)38-16-14-37(15-17-38)31-56-49(66)44-30-41(64)33-63(44)51(68)47(53(2,3)4)60-45(65)34-71-28-10-26-69-24-6-7-25-70-27-11-29-72-42-20-18-40(19-21-42)59-52-57-32-43(54)48(61-52)55-22-9-23-62(5)50(67)39-12-8-13-39/h14-21,32,35,39,41,44,47,64H,6-13,22-31,33-34H2,1-5H3,(H,56,66)(H,60,65)(H2,55,57,59,61) |
Clé InChI |
QMGHHBHPDDAGGO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCOCCCCOCCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCCCN(C)C(=O)C6CCC6)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


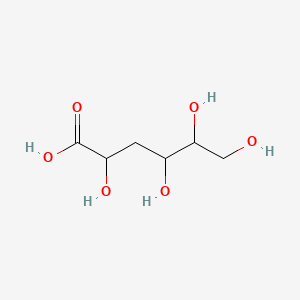


![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12094876.png)
![4-Chloro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B12094880.png)
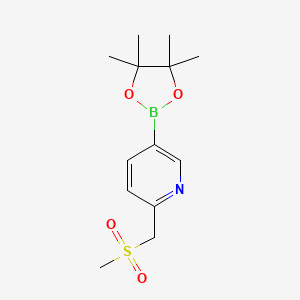
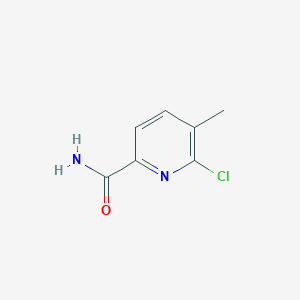
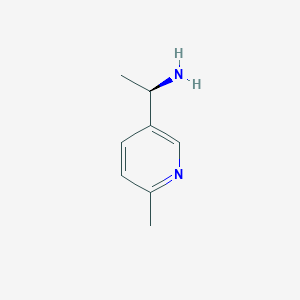

![(2R,3R,4R,5S)-3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-methoxy-tetrahydrofuran](/img/structure/B12094900.png)
